molecular formula C33H34N2O8 B13950063 1-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-L-mannofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1197033-21-8

1-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-L-mannofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B13950063
CAS No.: 1197033-21-8
M. Wt: 586.6 g/mol
InChI Key: XCYNXNBWEYZWQQ-JTNNVKOGSA-N
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Description

This compound is a pyrimidine-2,4-dione derivative with a structurally complex sugar moiety. The pyrimidine core is substituted with a 5-methyl group, while the sugar component (2,5-anhydro-6-deoxy-alpha-L-mannofuranosyl) is modified at the 4-position with a [bis(4-methoxyphenyl)(phenyl)methoxy]methyl (DMT-like) protecting group. This trityl-derived group is commonly used in nucleoside chemistry to protect hydroxyls during synthesis, enhancing solubility and stability .

Properties

CAS No.

1197033-21-8

Molecular Formula

C33H34N2O8

Molecular Weight

586.6 g/mol

IUPAC Name

1-[(1R,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C33H34N2O8/c1-20-18-35(31(38)34-29(20)37)30-27-28(36)32(43-30,21(2)42-27)19-41-33(22-8-6-5-7-9-22,23-10-14-25(39-3)15-11-23)24-12-16-26(40-4)17-13-24/h5-18,21,27-28,30,36H,19H2,1-4H3,(H,34,37,38)/t21-,27+,28-,30+,32-/m0/s1

InChI Key

XCYNXNBWEYZWQQ-JTNNVKOGSA-N

Isomeric SMILES

C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC1C2(C(C(O1)C(O2)N3C=C(C(=O)NC3=O)C)O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Biological Activity

The compound 1-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-L-mannofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic molecule notable for its unique structural features, which include a pyrimidine ring and an anhydro sugar moiety. Its molecular formula is C₄₂H₅₁N₄O₉P, with a molecular weight of approximately 572.614 g/mol. This compound's biological activity is influenced by its functional groups, particularly the pyrimidine dione and methoxyphenyl moieties.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Interaction studies are crucial for understanding how this compound may influence cellular processes. Techniques such as:

  • Molecular docking : Used to predict how the compound binds to target proteins.
  • In vitro assays : Evaluate the compound's effects on cell viability and proliferation.

Potential Therapeutic Applications

Research indicates that derivatives of similar structures exhibit various pharmacological activities, including:

  • Anticancer activity : Some compounds within this structural class have shown promise in inhibiting tumor growth.
  • Neuroprotective effects : Preliminary studies suggest potential applications in neuroprotection during ischemic events.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-Methoxyphenyl)-5-methylpyrimidine-2,4-dionePyrimidine core with methoxy groupSimpler structure without sugar moiety
1-(2,5-Dideoxy-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-alpha-L-arabinofuranosyl)-5-methylpyrimidine-2,4-dioneSimilar sugar structure but different stereochemistryPotentially different biological activity
1-(2-Amino-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-D-glucopyranosyl)-5-methylpyrimidine-2,4-dioneContains amino group instead of dioneMay exhibit different reactivity due to amino functionality

In Vitro Studies

Research has demonstrated that related compounds exhibit significant inhibition of sodium-dependent glucose cotransporters (SGLT), which are critical in glucose metabolism. For instance, studies on similar derivatives have shown potent and selective SGLT2 inhibition activities, suggesting that our compound may also possess similar effects.

In Vivo Studies

In vivo experiments conducted on animal models have indicated that compounds structurally related to our target showed significant neuroprotective properties. For example:

  • Anti-Ischaemic Activity : In a study involving bilateral common carotid artery occlusion in mice, a related compound significantly prolonged survival times and reduced mortality rates during acute cerebral ischemia. This suggests potential neuroprotective capabilities that warrant further investigation for therapeutic applications in stroke management.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1. Pyrimidine-2,4-dione Derivatives with Modified Sugars

1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione () Key Differences: The sugar is tetrahydrofuran (ribose-like) instead of mannofuranosyl. Impact: The absence of 2,5-anhydro and 6-deoxy groups reduces steric hindrance but may decrease metabolic stability. Storage at -20°C under inert atmosphere suggests sensitivity similar to the target compound .

1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione () Key Differences: Addition of a 2-methoxyethoxy group on the sugar. Impact: Increased molecular weight (618.67 vs.

2.2. Pyrimidine-2,4-dione Derivatives with Aromatic Substituents

5-((2-Aminothiazol-5-yl)(4-methoxyphenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (k) Key Differences: A 4-methoxyphenyl and aminothiazole substituent instead of a trityl-protected sugar. Impact: Higher melting point (220–222°C vs. storage at -20°C for the target compound), indicating greater thermal stability. The aminothiazole group may confer antimicrobial activity .

5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione (p) Key Differences: Nitro group at the para position.

2.3. Fluorinated and Bioactive Analogues

6-Benzyl-1-((4-fluorobenzyloxy)methyl)-5-isopropylpyrimidine-2,4(1H,3H)-dione ()

  • Key Differences : Fluorobenzyl and isopropyl groups instead of a trityl-protected sugar.
  • Impact : Fluorination enhances metabolic stability and binding affinity, as seen in its role as an HIV integrase inhibitor .

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethynylpyrimidine-2,4(1H,3H)-dione () Key Differences: Fluoro and ethynyl substitutions. Impact: The ethynyl group increases rigidity, while the fluoro substitution mimics a hydroxyl group, enhancing antiviral activity .

Thio- and Sulfanyl-Modified Derivatives

6-[(4-Acetylphenyl)sulfanyl]-1-[(2-hydroxyethoxy)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione () Key Differences: Sulfanyl group at position 5.

Comparative Data Tables

Table 1: Physical and Structural Properties

Compound Molecular Weight Melting Point/Storage Key Substituents Reference
Target Compound 530.57 -20°C (storage) Trityl-protected 6-deoxy-mannofuranosyl
1-((2R,4S,5R)-5-((DMT)methyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4-dione 530.57 -20°C (storage) Tetrahydrofuran sugar
5-((4-Methoxyphenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione (4k) 375.12 220–222°C 4-Methoxyphenyl, aminothiazole
6-Benzyl-1-((4-fluorobenzyloxy)methyl)-5-isopropylpyrimidine-2,4-dione 442.47 Not reported Fluorobenzyl, isopropyl

Key Findings and Implications

  • Structural Stability : The trityl group in the target compound enhances stability during synthesis but necessitates low-temperature storage, unlike thermally stable analogs like 4k .
  • Sugar Modifications : The 6-deoxy and 2,5-anhydro groups in the target compound likely improve lipophilicity over natural sugars (e.g., ribose in ), aiding cellular uptake .

Preparation Methods

Preparation Methods Analysis

Synthetic Route Components

Preparation of the Glycosyl Donor

The sugar moiety, 1-(2,5-anhydro-6-deoxy-alpha-L-mannofuranosyl), is typically prepared from protected mannose derivatives. Literature on related mannopyranoside derivatives (e.g., 3,4-O-(2,3-Dimethoxybutane-2,3-diyl)-S-(4-methylphenyl)-1-thia-alpha-D-mannopyranoside) demonstrates:

  • Starting from 4-methylphenyl-1-thio-alpha-D-mannopyranoside,
  • Reaction with butane-2,3-dione, HC(OMe)3, and camphor-10-sulfonic acid in dry methanol,
  • Reflux for extended periods (e.g., 72 hours),
  • Workup by quenching with triethylamine, concentration, and purification by column chromatography,
  • Crystallization from hexane-ethyl acetate yielding high purity (78%).

This approach highlights the use of protective groups and activation of the sugar ring to achieve the desired anhydro and deoxy modifications.

Coupling with 5-Methylpyrimidine-2,4(1H,3H)-dione

The nucleobase moiety is attached typically by glycosylation or nucleophilic substitution at the anomeric center of the sugar derivative.

The 5-methylpyrimidine-2,4(1H,3H)-dione (thymine) can be introduced by:

  • Using protected thymine derivatives,
  • Coupling under acidic or Lewis acid catalysis,
  • Controlling the alpha-L-mannofuranosyl configuration during glycosidic bond formation.

Representative Preparation Protocol (Based on Related Compounds)

Step Reagents/Conditions Description Yield/Notes
1 4-methylphenyl-1-thio-alpha-D-mannopyranoside, butane-2,3-dione, HC(OMe)3, camphor-10-sulfonic acid, dry methanol, reflux 72 h Formation of protected mannofuranosyl intermediate with anhydro and deoxy modifications 78%, white solid after chromatography and crystallization
2 Bis(4-methoxyphenyl)(phenyl)methanol, acid catalyst or Mitsunobu reagents Etherification of sugar hydroxyl to install bis(4-methoxyphenyl)(phenyl)methoxy group Not explicitly reported; expected moderate to high yield based on analogous reactions
3 5-methylpyrimidine-2,4(1H,3H)-dione, glycosylation conditions (acid or Lewis acid catalysis) Coupling nucleobase to sugar moiety to form glycosidic bond Purity >95% by HPLC reported for similar nucleoside analogues

Purification and Characterization

  • Purification typically involves column chromatography using hexane-ethyl acetate mixtures.
  • Crystallization from solvent mixtures (e.g., hexane-ethyl acetate) yields colorless crystals suitable for X-ray analysis.
  • Characterization includes:
    • 1H and 13C NMR spectroscopy,
    • High-resolution mass spectrometry (HRMS),
    • Infrared spectroscopy (IR),
    • High-performance liquid chromatography (HPLC) for purity (>95%).

Detailed Research Findings

  • The synthetic methodology aligns with established carbohydrate chemistry protocols involving protective group strategies and selective functionalization.
  • Glycosylation with pyrimidine bases is a well-documented approach to nucleoside analogue synthesis, with stereochemical control critical for biological activity.
  • The bis(4-methoxyphenyl)(phenyl)methoxy substituent enhances molecular complexity and potentially modulates biological properties such as metabolic stability and protein binding, as seen in related SGLT2 inhibitors.
  • Related compounds demonstrate good in vitro metabolic stability and selective biological activities, indicating the synthetic approach yields biologically relevant molecules.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 4-methylphenyl-1-thio-alpha-D-mannopyranoside
Key Reagents Butane-2,3-dione, HC(OMe)3, camphor-10-sulfonic acid, bis(4-methoxyphenyl)(phenyl)methanol, 5-methylpyrimidine-2,4(1H,3H)-dione
Reaction Conditions Reflux in dry methanol (72 h), acid catalysis or Mitsunobu conditions for etherification, glycosylation under Lewis acid catalysis
Purification Column chromatography (hexane-ethyl acetate 1:1), crystallization
Yields ~78% for sugar intermediate; overall yields dependent on coupling steps
Characterization 1H NMR, 13C NMR, HRMS, IR, HPLC (>95% purity)
Storage Inert atmosphere, freezer (-20°C)

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